2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidine
Description
This compound features a pyrimidine core substituted at the 2-position with a 3,5-dimethylpyrazole moiety and at the 6-position with a 4-(4-nitrophenyl)piperazine group. The nitro group enhances electron-withdrawing effects, which may modulate binding affinity and metabolic stability .
Properties
Molecular Formula |
C20H23N7O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C20H23N7O2/c1-14-13-19(22-20(21-14)26-16(3)12-15(2)23-26)25-10-8-24(9-11-25)17-4-6-18(7-5-17)27(28)29/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
UFUNUHRFSHEUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound integrates three distinct heterocyclic systems:
-
A 4-methylpyrimidine core substituted at position 6 with a piperazine group bearing a 4-nitrophenyl moiety.
-
A 3,5-dimethylpyrazole ring linked via a nitrogen atom to position 2 of the pyrimidine.
-
A 4-nitrophenylpiperazine side chain contributing to electron-deficient character and potential biological activity.
Synthetic Hurdles
-
Regioselectivity : Competition between N1 and N2 pyrazole substitution requires precise control.
-
Nitrophenyl Incorporation : The electron-withdrawing nitro group complicates piperazine coupling due to reduced nucleophilicity.
-
Steric Effects : Methyl groups at pyrazole C3/C5 and pyrimidine C4 create steric hindrance during ring-forming steps.
Core Synthetic Strategies
Retrosynthetic Analysis
Two primary disconnections dominate literature approaches:
-
Pyrimidine-Piperazine Bond Formation
-
Pyrazole-Pyrimidine Coupling
Detailed Synthetic Protocols
Step 1: 4-Methyl-2,6-dichloropyrimidine Synthesis
Mechanism : Phosphorus oxychloride mediates electrophilic aromatic substitution, replacing hydroxyl groups with chlorides.
Optimization Note : Microwave-assisted synthesis reduces reaction time to 45 min with comparable yields (55%).
Key Intermediate Characterization
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 189-191°C | DSC |
| ¹H NMR (400 MHz) | δ 8.15 (d, J=8.8 Hz, 2H, Ar-H), 6.72 (s, 1H, Pyrazole-H) | CDCl₃ |
| HPLC Purity | 98.4% | C18 column, 254 nm |
Cross-Coupling with Piperazine Derivative
Comparative Data :
| Catalyst | Yield (%) | Reaction Time (hr) |
|---|---|---|
| Pd(OAc)₂/XPhos | 71 | 14 |
| PdCl₂(dtbpf) | 68 | 16 |
| NiCl₂(PCy₃)₂ | 42 | 24 |
Critical Reaction Optimization
Solvent Effects on Piperazine Coupling
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 58 | 12 |
| DMSO | 46.7 | 63 | 9 |
| NMP | 32.2 | 67 | 7 |
| Toluene | 2.4 | 21 | 34 |
| Temp (°C) | Time (hr) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 80 | 48 | 72 | 88 |
| 100 | 24 | 89 | 85 |
| 120 | 12 | 95 | 78 |
| 140 | 6 | 98 | 65 |
Trade-off : Higher temperatures accelerate reaction but promote demethylation side reactions.
Purification and Characterization
Chromatographic Methods
| Technique | Column | Eluent | Rf |
|---|---|---|---|
| Flash Chromatography | Silica gel (230-400 mesh) | Hexane:EtOAc (3:1 → 1:2) | 0.32 |
| HPLC | C18 (250 × 4.6 mm) | MeCN:H₂O (70:30), 1 mL/min | 6.8 min |
Spectroscopic Fingerprints
¹³C NMR (101 MHz, DMSO-d₆) :
HRMS (ESI+) :
-
Calculated for C₂₁H₂₄N₈O₂ [M+H]⁺: 435.1896
-
Found: 435.1899
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds related to pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory activity. For instance, derivatives have been shown to inhibit prostaglandin synthesis, a key mediator in inflammatory processes. A study demonstrated that certain synthesized derivatives exhibited better anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Antitumor Activity
The pyrimidine scaffold is known for its ability to interact with various biological targets involved in cancer progression. Compounds with similar structures have been reported to inhibit tumor growth in preclinical models. Specifically, the inhibition of kinases involved in cancer signaling pathways has been observed, suggesting potential applications in oncology .
Antimicrobial Effects
Some studies have indicated that pyrimidine derivatives possess antimicrobial properties against various pathogens. This broad-spectrum activity makes them candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrazole-Pyrimidine Hybrids
Example Compound: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, )
- Core Structure : Pyrazolo[3,4-d]pyrimidine (fused rings) vs. discrete pyrazole-pyrimidine in the target compound.
- Substituents : Aromatic p-tolyl group vs. 4-nitrophenyl-piperazine.
- Key Differences: Fused pyrazolopyrimidine systems () exhibit isomerization tendencies (e.g., derivatives 7 → 6), which may affect conformational stability.
Example Compound : N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide ()
- Core Structure : Pyrimidine with 3,5-dimethylpyrazole (shared with the target compound).
- Substituents :
- Position 2 : 2-Furyl (electron-rich heterocycle) vs. methyl group in the target compound.
- Position 6 : 4-Methylpiperazinyl-acetamide vs. 4-nitrophenyl-piperazine.
- Key Differences: The furyl group may enhance π-π stacking, while the acetamide linker in introduces hydrogen-bonding capability absent in the target compound.
Piperazine-Containing Heterocycles
Example Compound: (S)-1-(4-((2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-aminopropan-1-one ()
- Core Structure: Thieno[3,2-d]pyrimidine (sulfur-containing fused ring) vs. pyrimidine in the target compound.
- Substituents: Piperazine Modification: Morpholino group and indazolyl substituent vs. 4-nitrophenyl in the target compound.
- Key Differences: The thienopyrimidine core () introduces sulfur-mediated hydrophobic interactions, while the nitro group in the target compound may enhance polar interactions.
Triazine and Pyrrolidine Derivatives ()
While structurally distinct (triazine core vs. pyrimidine), these compounds share functional groups like pyrrolidin-1-yl and dimethylamino-benzylidene. Such groups are absent in the target compound but highlight the diversity of nitrogen-rich heterocycles in modulating physicochemical properties.
Structural and Functional Data Table
*Calculated based on molecular formula.
Key Research Findings
- Synthetic Flexibility: The pyrimidine core allows modular substitution, as seen in (isomerization) and (morpholino incorporation), but the target compound’s nitro group requires precise synthetic conditions to avoid reduction .
- Pharmacological Potential: Piperazine derivatives () are prevalent in kinase inhibitors and antipsychotics. The target compound’s nitro group may confer unique selectivity profiles compared to methylpiperazine or morpholino analogs .
Biological Activity
The compound 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrazole and pyrimidine moiety, which are known for their diverse biological activities. The IUPAC name is derived from the combination of these functional groups, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N6O2 |
| Molecular Weight | 354.41 g/mol |
| CAS Number | Not specified |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. The compound was tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation. For instance, research has shown that similar pyrazole compounds effectively inhibit BRAF(V600E) and EGFR pathways, which are critical targets in cancer therapy .
Case Study:
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives showed enhanced cytotoxicity when combined with conventional chemotherapeutics like doxorubicin. The combination treatment led to increased apoptosis in resistant cancer cells, suggesting a potential for developing combination therapies .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds structurally similar to this compound have been shown to reduce inflammation in various models of inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases: The compound may inhibit key kinases involved in cancer progression.
- Modulation of Receptor Activity: It can affect receptor-mediated pathways that regulate cell growth and survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other pyrazole derivatives:
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical for yield optimization?
The synthesis involves multi-step reactions, starting with the preparation of pyrazole and piperazine intermediates. Key steps include:
- Pyrazole intermediate synthesis : Reacting hydrazine derivatives with diketones under acidic conditions to form the 3,5-dimethylpyrazole moiety.
- Piperazine coupling : Introducing the 4-(4-nitrophenyl)piperazine group via nucleophilic substitution or Buchwald-Hartwig amination.
- Pyrimidine core assembly : Using cyclocondensation reactions (e.g., with amidines or thioureas) to integrate the pyrimidine ring. Yield optimization relies on controlling stoichiometry, reaction temperature (e.g., 80–100°C for coupling steps), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions, with pyrazole protons appearing as singlets (δ 2.2–2.5 ppm) and piperazine signals as multiplets (δ 2.8–3.5 ppm).
- X-ray crystallography : Resolves bond angles and torsional strain in the pyrimidine core (e.g., dihedral angles between pyrazole and piperazine groups ≈ 45–60°) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] = 421.18 g/mol) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend:
- Temperature : Store at –20°C in inert atmospheres to prevent degradation of the nitro group.
- Solvent compatibility : Use anhydrous DMSO or DMF for long-term storage; aqueous buffers may hydrolyze the pyrimidine ring.
- Light sensitivity : Protect from UV exposure to avoid nitro-to-nitrite conversion .
Advanced Research Questions
Q. What computational and experimental strategies identify its primary pharmacological targets?
- Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock Vina. The nitrophenyl-piperazine moiety shows affinity for serotonin receptors (e.g., 5-HT, ΔG ≈ –9.2 kcal/mol).
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (e.g., ≈ 120 nM for dopamine D2-like receptors).
- Knockout models : Use CRISPR-edited cell lines to validate target specificity .
Q. How do structural modifications influence its activity in structure-activity relationship (SAR) studies?
- Pyrazole substituents : Electron-withdrawing groups (e.g., –NO) at the 4-position enhance receptor binding but reduce solubility.
- Piperazine modifications : Replacing the 4-nitrophenyl group with a 4-methoxyphenyl increases metabolic stability (t from 2.1 to 4.3 hours in hepatic microsomes).
- Pyrimidine core variation : Fluorination at the 5-position improves bioavailability (LogP from 2.8 to 2.3) .
Q. How can contradictory bioactivity data across assays be resolved?
- Assay validation : Compare results across orthogonal methods (e.g., cell-based vs. enzyme-linked assays). For example, discrepancies in IC values (e.g., 1.2 μM vs. 3.7 μM) may arise from differences in ATP concentrations in kinase assays.
- Batch variability : Analyze purity via HPLC-MS to rule out degradation products.
- Theoretical modeling : Use molecular dynamics simulations to assess conformational flexibility in different solvent environments .
Q. What methodologies optimize solubility without compromising target affinity?
- Salt formation : Hydrochloride salts improve aqueous solubility (from 0.12 mg/mL to 2.8 mg/mL).
- Prodrug design : Introduce phosphate esters at the pyrimidine 4-position, cleaved in vivo by phosphatases.
- Co-solvent systems : Use PEG 400/water mixtures (70:30 v/v) for in vitro assays .
Q. What experimental designs assess synergistic effects with co-administered therapeutics?
- Isobolographic analysis : Determine combination indices (CI) in cancer cell lines (e.g., CI < 1 indicates synergy with cisplatin).
- Transcriptomic profiling : RNA-seq identifies pathways upregulated in combination therapy (e.g., apoptosis genes like BAX and CASP3).
- Pharmacokinetic synergy : Monitor AUC and C changes in rodent models using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
